N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide
Description
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with an ethyl group and a 3-hydroxypropylamino moiety. Its molecular formula is inferred as C₈H₁₇N₂O₂, with a molecular weight of approximately 189.24 g/mol (calculated). The compound’s structure includes a secondary amine linked to a hydroxypropyl chain, enhancing its hydrophilicity compared to aliphatic or aromatic analogs. It is commercially available for research purposes, as indicated by its inclusion in supplier databases and protocols for obtaining Certificates of Analysis (COA) .
Properties
IUPAC Name |
N-ethyl-3-(3-hydroxypropylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNNLJITCWKYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation of β-Alanine Ethyl Ester
React β-alanine ethyl ester with 3-chloro-1-propanol under basic conditions:
$$
\text{β-Alanine ethyl ester} + \text{3-chloro-1-propanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-[(3-hydroxypropyl)amino]propanoic acid ethyl ester}
$$
| Parameter | Value |
|---|---|
| Base | Potassium carbonate (2.5 eq) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 85–90% |
Step 2: Amide Formation
Hydrolyze the ester to the carboxylic acid, followed by amidation with ethylamine:
$$
\text{Ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Acid} \xrightarrow{\text{EDC/HOBt, ethylamine}} \text{N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide}
$$
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt (1:1) |
| Solvent | THF |
| Yield | 75–80% |
- Higher intermediate purity compared to direct methods.
- Flexible for structural modifications.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 78–82% | 95% | High | Moderate |
| Stepwise Approach | 75–80% | 98% | Moderate | High |
- The direct amidation method is preferred for large-scale synthesis due to fewer steps.
- The stepwise approach achieves higher purity, making it suitable for pharmaceutical applications.
Optimization Strategies
- Catalyst Screening : Replacing DCC with EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves yields by 5–7%.
- Solvent Systems : Using THF instead of DCM reduces reaction time by 2–3 hours.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Ethyl-3-[(3-oxopropyl)amino]propanamide.
Reduction: Formation of N-Ethyl-3-[(3-aminopropyl)amino]propanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Properties and Structure
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide has the molecular formula and a molecular weight of approximately 174.24 g/mol. The compound features an amide functional group, which is crucial for its chemical reactivity and biological activity. Its structure includes an ethyl group attached to the nitrogen atom and a hydroxypropyl amino group, contributing to its unique properties.
Scientific Research Applications
-
Proteomics :
- This compound is utilized as a biochemical tool in proteomics research. Its ability to interact with proteins makes it valuable for probing protein interactions and functions. The compound's hydroxyl and amide groups facilitate hydrogen bonding, enhancing binding affinity to various biological targets.
-
Drug Discovery :
- The compound shows promise in drug discovery, particularly as a lead compound for developing new therapeutic agents. Its structural characteristics allow it to influence enzymatic pathways or cellular processes, making it suitable for screening assays aimed at identifying new drugs.
- Neuropharmacology :
-
Biochemical Assays :
- The compound is used in various biochemical assays due to its specificity in binding to certain proteins or enzymes. This specificity allows researchers to study the mechanisms of action of different biological pathways, which can lead to insights into disease mechanisms and potential therapeutic targets.
Case Studies and Research Findings
-
Biological Activity :
- Studies have demonstrated that this compound exhibits significant biological activity, particularly in proteomic applications where it serves as a probe for protein interactions.
- Therapeutic Potential :
Mechanism of Action
The mechanism of action of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Hydrophilicity : The hydroxypropyl group in the target compound enhances water solubility compared to ethoxy () or trifluoropropylthio () derivatives.
- Aromatic vs. Aliphatic : Compounds with aromatic groups (e.g., P-Ab in ) exhibit π-π interactions, making them suitable for targeting biological receptors, whereas the target compound’s aliphatic structure offers flexibility and reduced steric hindrance.
Biological Activity
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, a compound with a unique combination of functional groups, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and biochemistry.
The synthesis of this compound typically involves the reaction of 3-amino-N-(3-hydroxypropyl)propanamide with ethylating agents under controlled conditions. The reaction is facilitated by bases such as sodium hydroxide, leading to the formation of the desired product through nucleophilic substitution reactions.
Key Chemical Properties:
- Molecular Formula: C₈H₁₈N₂O₂
- Molecular Weight: 174.24 g/mol
- Solubility: Soluble in water and organic solvents
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is known to form hydrogen bonds and engage in electrostatic interactions that can modulate the activity of these biomolecules.
Interaction with Biological Targets
- Enzyme Modulation : This compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
- Receptor Binding : It has been suggested that this compound interacts with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and communication.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory profile.
- Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce apoptosis in specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Properties
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell walls.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays showed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a potential lead compound for drug development targeting inflammatory diseases and infections.
- Biochemical Research : Used in studies exploring enzyme mechanisms and receptor interactions.
Q & A
Basic: What synthetic routes are commonly employed for N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide?
The synthesis typically involves condensation reactions between ethylamine derivatives and activated carbonyl intermediates. For example, analogous propanamide compounds are synthesized via nucleophilic acyl substitution, where an amine reacts with an ester or acyl chloride. Optimization includes controlling pH, temperature, and solvent polarity to favor amide bond formation. Catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance coupling efficiency .
Basic: Which spectroscopic techniques are critical for structural characterization?
Polarized infrared linear-dichroic (IR-LD) spectroscopy is pivotal for analyzing molecular orientation in nematic liquid crystals, providing bond vibration data correlated with spatial arrangements. Complementary methods include:
- Single-crystal X-ray diffraction : Resolves absolute configuration.
- NMR spectroscopy : Assigns proton environments (e.g., δ 3.21–4.90 ppm for hydroxypropyl and ethyl groups in related compounds) .
- Ab initio calculations : Validate experimental IR spectra by simulating vibrational modes .
Advanced: How can contradictions in spectral data be resolved during structural elucidation?
Discrepancies between experimental and theoretical spectra (e.g., IR band shifts) arise from solvent effects or crystal packing. Mitigation strategies:
- Cross-validation : Compare IR-LD data with X-ray structures to confirm hydrogen bonding or conformational flexibility .
- Solvent-free orientation : Suspending crystals in nematic liquid crystals minimizes solvent interference in IR-LD experiments .
- Dynamic NMR : Resolves rotational barriers in flexible moieties (e.g., hydroxypropyl groups) .
Advanced: What computational approaches predict biological interactions of this compound?
- Molecular docking : Screens binding affinity with enzymes (e.g., HDAC inhibitors) using software like AutoDock. Parameters include van der Waals radii and electrostatic potentials.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent effects (e.g., hydroxypropyl chain length) with bioactivity .
Advanced: How to evaluate its stability under varying experimental conditions?
- Thermogravimetric analysis (TGA) : Measures decomposition temperatures.
- pH-dependent stability assays : Monitor hydrolysis in buffers (pH 2–12) via HPLC. Ethyl and hydroxypropyl groups may confer resistance to acidic cleavage compared to ester analogs .
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation products.
Advanced: Designing biological activity assays—what methodological considerations apply?
- Enzyme inhibition : Use fluorogenic substrates (e.g., acetylated lysine for HDACs) to measure IC₅₀.
- Cellular uptake : Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry.
- Toxicity profiling : MTT assays on HEK293 or HepG2 cells assess cytotoxicity thresholds .
Advanced: How are structure-activity relationships (SARs) studied for this compound?
- Analog synthesis : Modify substituents (e.g., replacing ethyl with methyl or varying hydroxypropyl chain length).
- Biological screening : Compare IC₅₀ values across analogs to identify critical functional groups.
- Crystallography : Resolve ligand-enzyme complexes to pinpoint binding motifs (e.g., hydrogen bonds with catalytic residues) .
Basic: What analytical methods ensure purity and identity in synthesis?
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted amines).
- Elemental analysis : Validates C, H, N, O percentages against theoretical values.
- Melting point consistency : Sharp melting ranges (±2°C) indicate crystallinity .
Advanced: What challenges arise in multi-step synthesis, and how are they addressed?
- Intermediate instability : Protect hydroxypropyl groups with tert-butyldimethylsilyl (TBDMS) ethers during coupling steps.
- Low yields in amidation : Optimize stoichiometry (1:1.2 amine:acyl chloride) and use DMF as a polar aprotic solvent.
- Scaling limitations : Switch from batch to flow chemistry for reproducible gram-scale synthesis .
Advanced: How to investigate interactions with membrane-bound receptors?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) on immobilized receptor surfaces.
- Lipid bilayer models : Use Langmuir-Blodgett troughs to study partitioning into phospholipid membranes.
- Cryo-EM : Resolves ligand-induced conformational changes in GPCRs at near-atomic resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
